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Compound of Interest

Compound Name: Tos-PEG7-OH

Cat. No.: B1679206

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of O-(p-
toluenesulfonyl)-heptaethylene glycol (Tos-PEG7-OH). It is intended to be a valuable resource
for researchers and professionals in drug development and bioconjugation, offering detailed
information on the molecule's structure, reactivity, and handling.

Introduction

Tos-PEG7-OH is a heterobifunctional linker molecule widely utilized in the fields of
bioconjugation, drug delivery, and nanotechnology.[1][2][3] Its structure comprises a seven-unit
polyethylene glycol (PEG) chain, which imparts hydrophilicity and biocompatibility, flanked by a
terminal hydroxyl (-OH) group and a tosylate (-OTs) group. The tosylate group is an excellent
leaving group, making this end of the molecule highly reactive towards nucleophiles, while the
hydroxyl group allows for further functionalization. This dual reactivity makes Tos-PEG7-OH a
versatile building block for the synthesis of more complex molecules, such as Proteolysis
Targeting Chimeras (PROTACS).[3][4]

Chemical and Physical Properties

The fundamental properties of Tos-PEG7-OH are summarized in the table below. These
properties are crucial for understanding the molecule's behavior in various chemical
environments and for designing synthetic and analytical procedures.
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Property Value Source(s)

) O-(p-toluenesulfonyl)-
Systematic Name N/A
heptaethylene glycol

Tos-PEG6-OH, OH-PEG6-Tos,
17-hydroxy-3,6,9,12,15-

Synonyms
pentaoxaheptadecyl 4-
methylbenzenesulfonate
CAS Number 1028089-05-5
Molecular Formula C21H36010S
Molecular Weight 480.57 g/mol
Colorless to light yellow liquid
Appearance .
or solid
N Soluble in water, DMSO, DMF,
Solubility )
and chlorinated solvents.
Storage Conditions Store at -20°C, desiccated.

Quantitative Data

While experimentally determined quantitative data for Tos-PEG7-OH is not widely published,
the following table provides predicted or estimated values based on its structure and the
properties of similar compounds.

Parameter Predicted/Estimated Value Notes

Estimated based on the pKa of

pKa (hydroxyl proton) ~16-18 ]
primary alcohols.
Calculated value; the PEG
logP ~0.5-1.5 o o
chain increases hydrophilicity.
Boiling Point 555.5 + 50.0 °C Predicted value.
Density 1.196 + 0.06 g/cm?3 Predicted value.
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Spectroscopic Data

Spectroscopic analysis is essential for the characterization and quality control of Tos-PEG7-
OH. Below are the expected spectral features based on its chemical structure.

'H NMR Spectroscopy

The following table outlines the expected chemical shifts for the protons in Tos-PEG7-OH in a
CDCIs solvent.

Expected Chemical

Protons . Multiplicity Integration
Shift (6, ppm)
Ar-H (ortho to SO2) 7.80 d 2H
Ar-H (meta to SOz2) 7.35 d 2H
-CH2-OTs 4.16 t 2H
PEG backbone (-O-
3.6-3.7 m 24H
CH2-CH2-0-)
HO-CHz2- 3.7-3.8 t 2H
Ar-CHs 2.45 s 3H
-OH Variable brs 1H

3C NMR Spectroscopy

The expected chemical shifts in the 13C NMR spectrum of Tos-PEG7-OH are detailed below.
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Carbon Expected Chemical Shift (d, ppm)
Ar-C (quaternary, attached to S) 145

Ar-C (quaternary, attached to CHs) 133

Ar-CH (meta to SO2) 130

Ar-CH (ortho to SOz2) 128

-CH2-OTs 71-72

PEG backbone (-O-CH2-CH2-0-) 69-71

HO-CH=- 61-62

Ar-CHs 21.7

FTIR Spectroscopy

The key infrared absorption bands expected for Tos-PEG7-OH are listed in the following table.

Wavenumber (cm~?) Functional Group Description

3500 (broad) O-H Alcohol stretching

3060-3030 C-H Aromatic stretching

2920-2850 C-H Aliphatic stretching

1595 Cc=C Aromatic ring stretching

1360, 1175 s=0 Sulfonate stretching
(asymmetric and symmetric)

1100 (strong) C-O Ether stretching

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and functionalization of
Tos-PEG7-OH.
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Synthesis of Tos-PEG7-OH from Heptaethylene Glycol

This protocol describes the selective monotosylation of heptaethylene glycol.

Materials:

Heptaethylene glycol (HO-PEG7-OH)

p-Toluenesulfonyl chloride (TsCl)

Pyridine or Triethylamine (EtsN)

Dichloromethane (DCM), anhydrous

Sodium bicarbonate (NaHCOs), saturated aqueous solution

Brine

Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a4)

Silica gel for column chromatography

Hexanes and Ethyl Acetate for chromatography

Procedure:

Dissolve heptaethylene glycol (1 equivalent) in anhydrous DCM in a round-bottom flask
under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0°C in an ice bath.

Add pyridine or triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to
the reaction mixture.

Allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and stir for an
additional 12-16 hours.
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» Monitor the reaction progress by thin-layer chromatography (TLC).
e Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCOs.

o Separate the organic layer and wash it sequentially with 1 M HCI (if using pyridine),
saturated aqueous NaHCOs, and brine.

e Dry the organic layer over anhydrous MgSOa4 or Na2SOa, filter, and concentrate under
reduced pressure.

 Purify the crude product by silica gel column chromatography using a gradient of ethyl
acetate in hexanes to yield pure Tos-PEG7-OH.

Nucleophilic Substitution of the Tosylate Group
(Example: Azidation)

This protocol details the conversion of the tosylate group to an azide, a common precursor for
amine functionalization.

Materials:

e Tos-PEG7-OH

e Sodium azide (NaNs)

o Dimethylformamide (DMF), anhydrous
e Dichloromethane (DCM)

o Deionized water

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:
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» Dissolve Tos-PEG7-OH (1 equivalent) in anhydrous DMF in a round-bottom flask under an
inert atmosphere.

e Add sodium azide (3-5 equivalents) to the solution.

e Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

e Monitor the reaction by TLC until the starting material is consumed.

o Cool the reaction mixture to room temperature and dilute with deionized water.
» Extract the product with DCM (3 x volume of the aqueous layer).

o Combine the organic extracts and wash with brine.

o Dry the organic layer over anhydrous Na2SOas, filter, and concentrate under reduced
pressure to yield Azido-PEG7-OH.

Applications and Reaction Mechanisms

Tos-PEG7-OH is a key component in the construction of PROTACSs, which are
heterobifunctional molecules that induce the degradation of target proteins.

Role in PROTACs and Mechanism of Action

In a PROTAC molecule, the Tos-PEG7-OH derivative serves as a flexible linker connecting a
ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The
tosylate group is typically displaced by a nucleophile on one of the ligands during the synthesis
of the PROTAC. The PROTAC then facilitates the formation of a ternary complex between the
POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation
by the proteasome.
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Caption: PROTAC mechanism of action.

Experimental Workflow for Bioconjugation

The general workflow for utilizing Tos-PEG7-OH in a bioconjugation application, such as linking

to a protein, is depicted below.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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